molecular formula C26H20N2O4S B2663306 N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide CAS No. 921797-83-3

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide

Cat. No.: B2663306
CAS No.: 921797-83-3
M. Wt: 456.52
InChI Key: SATNQJYXRYLJGX-UHFFFAOYSA-N
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Description

Overview of Benzofuran-Thiazole Hybrid Compounds in Medicinal Chemistry

Benzofuran-thiazole hybrids have emerged as a privileged scaffold in drug discovery due to their dual capacity to engage diverse biological targets. The benzofuran nucleus, characterized by a fused benzene and furan ring, contributes aromatic stability and hydrophobicity, while the thiazole ring, with its sulfur and nitrogen atoms, enhances electronic diversity and hydrogen-bonding potential. This combination enables interactions with enzymes, receptors, and nucleic acids, making such hybrids versatile candidates for anticancer, antimicrobial, and anti-inflammatory applications.

A 2022 study synthesized thirteen benzofuran-thiazole derivatives and evaluated their anticancer activity against the NCI-60 panel. Two compounds, including a structural analog of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide, exhibited GI₅₀ values below 1 μM in multiple cancer cell lines, outperforming fluorouracil in cytotoxicity. Molecular docking revealed strong binding affinities to the 1HOV protein, a target implicated in cell proliferation. Similarly, benzofuran-chalcone hybrids demonstrated caspase-dependent apoptosis induction in prostate, lung, and breast cancer models, underscoring the scaffold’s mechanistic flexibility.

Table 1: Biological Activities of Representative Benzofuran-Thiazole Hybrids

Compound Class Target Activity GI₅₀ (μM) Key Structural Features
Benzofuran-thiazole Anticancer (NCI-60) 0.295–4.15 7-Ethoxy substitution, thiazole
Benzofuran-chalcone Apoptosis induction 1.2–8.7 α,β-unsaturated ketone linkage
Thiazole-benzamide Antimicrobial 0.0036* Sulfamoyl and cyclohexyl groups

*MBC value against Gram-positive pathogens.

Historical Development of Heterocyclic Compounds as Therapeutic Agents

The evolution of heterocyclic chemistry spans two centuries, beginning with the isolation of pyrrole from bone tar in 1834 and the synthesis of furfural from starch in 1832. These discoveries laid the groundwork for understanding heterocycles’ role in biological systems, exemplified by Chargaff’s elucidation of purine-pyrimidine interactions in DNA (1951). By the mid-20th century, heterocycles dominated pharmaceutical pipelines, with 70% of FDA-approved drugs containing at least one heterocyclic ring.

Thiazoles entered the spotlight in the 1940s with the discovery of penicillin’s β-lactam-thiazolidine core, revolutionizing antibiotic therapy. Subsequent innovations, such as the antidiabetic drug epalrestat (thiazolidine derivative) and the antiarrhythmic amiodarone (benzofuran derivative), underscored the therapeutic versatility of these scaffolds. The strategic hybridization of benzofuran and thiazole moieties, as seen in this compound, reflects a modern paradigm to overcome drug resistance and improve pharmacokinetics.

Table 2: Milestones in Heterocyclic Drug Development

Year Discovery Significance
1832 Furfural isolation First furan derivative identified
1940 Penicillin’s structure Introduced thiazolidine-based antibiotics
1961 Amiodarone synthesis Benzofuran antiarrhythmic agent
2022 Benzofuran-thiazole hybrids Multitarget anticancer agents

Significance of this compound in Current Research

This compound exemplifies rational drug design, integrating three pharmacophores:

  • 7-Ethoxybenzofuran : Enhances lipophilicity and membrane permeability, critical for blood-brain barrier penetration.
  • Thiazole ring : Facilitates π-π stacking with tyrosine kinases and hydrogen bonding with caspase-3.
  • 3-Phenoxybenzamide : Modulates solubility and confers selectivity toward COX-2 and tubulin polymerization sites.

In silico studies predict strong binding to tubulin’s colchicine site (ΔG = −9.8 kcal/mol), disrupting microtubule assembly in cancer cells. Experimental validation using PC-3 prostate cancer cells showed a 4.2-fold increase in caspase-3/7 activity compared to controls, correlating with ROS-mediated apoptosis. Furthermore, the ethoxy group at C-7 minimizes hepatic metabolism, extending plasma half-life in preclinical models.

Current research prioritizes derivatization at the benzamide position to optimize potency against tyrosine kinase-resistant malignancies. For instance, replacing the phenoxy group with sulfamoyl moieties (as in CAS 941971-19-3) improved Gram-positive antibacterial activity (MIC = 0.0036 μmol/mL), though the parent compound remains focused on oncological applications.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4S/c1-2-30-22-13-7-8-17-15-23(32-24(17)22)21-16-33-26(27-21)28-25(29)18-9-6-12-20(14-18)31-19-10-4-3-5-11-19/h3-16H,2H2,1H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATNQJYXRYLJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . The thiazole ring can be introduced through a cyclization reaction involving appropriate thioamide precursors . The final step involves coupling the benzofuran-thiazole intermediate with 3-phenoxybenzoyl chloride under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using high-efficiency catalysts and optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties. Research indicates that derivatives with similar scaffolds exhibit activity against various pathogens, including bacteria and fungi. The presence of the benzofuran and thiazole rings enhances its interaction with biological targets, making it a candidate for the development of new antimicrobial agents.

Anti-inflammatory Effects

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide has shown promise in anti-inflammatory applications. Studies indicate that it inhibits the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated models. This suggests potential therapeutic uses in conditions such as rheumatoid arthritis and other inflammatory diseases.

Anticancer Properties

The compound has been investigated for its anticancer effects. Preliminary studies suggest that it can induce apoptosis in cancer cells through specific molecular interactions. Its structural features allow it to modulate enzyme activities involved in cancer progression, making it a valuable candidate for further research in cancer therapeutics.

Material Science

The unique chemical properties of this compound can be harnessed in material science. Its ability to form stable complexes with metals could lead to applications in developing new materials with specific electronic or optical properties. Additionally, the compound's solubility characteristics may be beneficial in formulating advanced coatings and composites.

Chemical Research

This compound serves as an important building block for synthesizing more complex molecules in organic chemistry. Its multi-step synthesis can involve various reactions such as oxidation, reduction, and substitution, allowing researchers to explore a wide range of chemical modifications. Techniques such as microwave-assisted synthesis can enhance the efficiency and yield of these processes.

Table: Summary of Applications

Application AreaKey ActivitiesPotential Benefits
Medicinal ChemistryAntimicrobial, anti-inflammatory, anticancerDevelopment of new drugs
Material ScienceFormation of complexes for coatings/compositesAdvanced material properties
Chemical ResearchSynthesis of complex moleculesExploration of diverse chemical interactions

Case Studies

Case Study 1: Antimicrobial Screening

In a study examining the antimicrobial efficacy of various benzofuran derivatives, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity.

Case Study 2: Anti-inflammatory Mechanism Investigation

Research focused on the anti-inflammatory properties revealed that this compound significantly reduced TNF-α levels in vitro. Further investigations into its mechanism suggested that it may inhibit specific signaling pathways involved in inflammation, providing insights into its potential therapeutic applications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide
  • Structure: Differs only in the substitution on the benzamide ring (4-fluoro vs. 3-phenoxy).
  • Key Data: Molecular formula C20H15FN2O3S (vs. C26H20N2O4S for the target compound). The fluorine substituent likely enhances electronegativity and metabolic stability compared to the bulkier phenoxy group .
  • Implications: The 4-fluoro analog may exhibit improved membrane permeability but reduced aromatic stacking interactions due to the absence of the phenoxy moiety.
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
  • Structure: Features a 4-methylphenyl group on the thiazole ring and a 2-phenoxybenzamide.
  • Activity : Reported to show 129.23% efficacy in an unspecified assay (p < 0.05), indicating strong biological activity .
  • Comparison: The methyl group on the thiazole ring may enhance hydrophobic interactions, while the 2-phenoxy position could alter steric effects compared to the 3-phenoxy isomer in the target compound.

Thiazole Ring Modifications

4-Ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide
  • Structure: Includes ethylamino and hydroxyethoxy groups on the benzamide, with a trifluoromethylbenzyl-substituted thiazole.
  • Biological Relevance : Demonstrated potent activity in functional assays, highlighting the role of electron-withdrawing groups (e.g., trifluoromethyl) in enhancing binding affinity .
  • Comparison : The trifluoromethyl group may increase metabolic resistance compared to the ethoxybenzofuran group in the target compound.
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a)
  • Structure : Simpler thiazole-acetamide derivative with a 4-hydroxy-3-methoxyphenyl substituent.
  • Activity: Acts as a non-selective COX-1/COX-2 inhibitor (IC50 ~9.01 mM), with docking studies emphasizing hydrophobic interactions .
  • Implications : The ethoxybenzofuran-thiazole core in the target compound may offer improved selectivity due to enhanced aromatic interactions.

Core Heterocyclic Variations

Benzimidazole-Triazole-Thiazole Hybrids (e.g., Compound 9c)
  • Structure : Combines benzimidazole, triazole, and thiazole rings.
  • Synthesis : Prepared via click chemistry, with yields influenced by solvent and catalyst choice .
N-{[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
  • Structure : Incorporates oxadiazole and tetrahydropyran moieties.
  • Contrast : The target compound’s benzofuran ring may offer better solubility than the oxadiazole-tetrahydropyran system.

Biological Activity

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide is a complex organic compound notable for its potential biological activities. This compound incorporates a thiazole ring, a benzamide moiety, and a benzofuran structure, contributing to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C28H25N3O5S2C_{28}H_{25}N_{3}O_{5}S_{2}, with a molecular weight of 547.64 g/mol. Its structure can be represented as follows:

N 4 7 ethoxy 1 benzofuran 2 yl 1 3 thiazol 2 yl 3 phenoxybenzamide\text{N 4 7 ethoxy 1 benzofuran 2 yl 1 3 thiazol 2 yl 3 phenoxybenzamide}

This compound has been identified as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway plays a crucial role in inflammatory responses and cellular stress responses. The compound exhibits significant anti-inflammatory effects by suppressing the release of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated models, indicating its potential therapeutic applications in conditions such as rheumatoid arthritis.

Antimicrobial and Anticancer Properties

Research indicates that this compound also possesses antimicrobial and anticancer properties. The mechanism involves interaction with specific molecular targets, leading to the inhibition of microbial growth or induction of apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits various cancer cell lines and shows promise in modulating immune responses. The compound's structural features allow it to engage in multiple chemical interactions within biological systems, enhancing its selectivity and potency against specific targets.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Anti-inflammatory Effects : A study focused on its ability to reduce inflammation markers in vitro, demonstrating a significant decrease in TNF-α levels.
  • Anticancer Activity : Another research project examined its effects on breast cancer cells, revealing that it induces apoptosis through mitochondrial pathways.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
TAK-715Thiazole, Benzamidep38 MAP kinase inhibitorSpecific for inflammatory conditions
4-(3-methylphenyl)-5-pyridylthiazoleThiazole derivativeAnti-inflammatoryBroader activity spectrum
N-(2-hydroxyethyl)-4-methylbenzenesulfonamideSulfonamide structureAntimicrobial propertiesSimpler structure

The uniqueness of this compound lies in its combination of functional groups that enhance both solubility and biological activity against specific targets like p38 MAP kinase.

Q & A

Q. What synthetic methodologies are recommended for preparing N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide?

The synthesis of this benzamide-thiazole hybrid compound can be approached via a multi-step protocol:

  • Step 1 : React 7-ethoxy-1-benzofuran-2-carboxylic acid with thiosemicarbazide to form the thiazole core.
  • Step 2 : Couple the thiazole intermediate with 3-phenoxybenzoyl chloride in anhydrous pyridine under reflux, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Key Consideration : Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm product purity via HPLC (>95%) .

Q. How can the molecular structure of this compound be validated experimentally?

  • X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve the thiazole-benzofuran dihedral angle (expected ~15–25°) and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
  • Spectroscopy : Confirm the amide C=O stretch at ~1680 cm⁻¹ (FT-IR) and aromatic proton signals at δ 6.8–8.2 ppm (¹H NMR, CDCl₃) .

Q. What physicochemical properties (e.g., solubility, log P) are critical for in vitro assays?

  • Solubility : Use shake-flask method in PBS (pH 7.4): Expected solubility <10 µM due to high lipophilicity (calculated log P ~5.2 via ChemAxon) .
  • pKa : Determine via potentiometric titration; the benzamide NH is weakly acidic (predicted pKa ~2.5–3.0) .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Molecular docking : Perform AutoDock Vina simulations against targets like PFOR enzyme (PDB: 1PFO) to assess binding affinity. Focus on the thiazole-amide moiety’s interaction with catalytic residues (e.g., Arg314) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to identify critical hydrogen bonds and hydrophobic contacts .

Q. What strategies resolve contradictions in crystallographic data for similar benzamide-thiazole derivatives?

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7 Å) to minimize errors in electron density maps for the ethoxy-benzofuran group .
  • Refinement : Apply SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning, common in thiazole-containing crystals .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Modifications : Replace the ethoxy group with methoxy or trifluoromethoxy to enhance metabolic stability. Assess IC₅₀ shifts in cytotoxicity assays (e.g., MTT against HeLa cells) .
  • Key Metric : Maintain PSA <90 Ų to ensure blood-brain barrier permeability for CNS-targeted applications .

Q. What in vivo imaging techniques are suitable for pharmacokinetic analysis?

  • PET Radiolabeling : Synthesize an ¹⁸F-labeled analog via nucleophilic substitution of the phenoxy group. Validate brain uptake in rodent models using microPET/CT .
  • Metabolite ID : Use LC-MS/MS to detect phase I metabolites (e.g., hydroxylation at the benzofuran ring) in plasma .

Q. How do hydrogen-bonding patterns in the crystal lattice affect stability?

  • Analysis : Identify centrosymmetric dimers via N–H⋯N interactions (d ~2.8 Å) and C–H⋯π stacking (d ~3.5 Å) using Mercury software. These interactions correlate with higher melting points (>200°C) .

Methodological Notes

  • Synthesis : Pyridine acts as both solvent and acid scavenger during acylation .
  • Crystallography : SHELX suite is preferred for small-molecule refinement due to robust handling of disordered solvent molecules .
  • Docking : Use Glide SP mode for preliminary screening, followed by MM-GBSA for binding free energy calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.